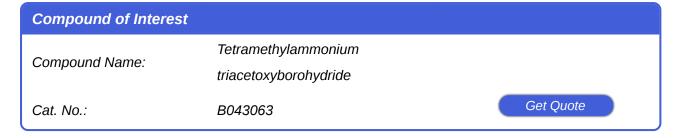


A Technical Guide to Tetramethylammonium Triacetoxyborohydride: Properties, Applications, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium triacetoxyborohydride, a selective and mild reducing agent, plays a crucial role in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, with a focus on its application in key organic transformations. Detailed experimental protocols for its principal uses—the diastereoselective reduction of β -hydroxy ketones (the Evans-Saksena reduction) and reductive amination—are presented. The content herein is intended to serve as a practical resource for chemists engaged in academic research and the development of pharmaceuticals and other fine chemicals.

Introduction

Tetramethylammonium triacetoxyborohydride, with the CAS number 109704-53-2, is a versatile hydride reagent valued for its selectivity and mild reaction conditions.[1] Unlike more reactive hydrides, it allows for the reduction of specific functional groups in the presence of others, a desirable characteristic in the synthesis of complex molecules. Its utility is particularly pronounced in stereoselective reductions and the formation of carbon-nitrogen bonds, making it an invaluable tool in the synthesis of natural products and active pharmaceutical ingredients.



Physicochemical Properties

A summary of the key physicochemical properties of **tetramethylammonium triacetoxyborohydride** is provided in the table below.

Property	Value	Reference(s)
CAS Number	109704-53-2	[2][3]
Molecular Formula	C10H22BNO6	[3]
Molecular Weight	263.10 g/mol	[3]
Appearance	White solid	
Melting Point	93-98 °C	[3]
Linear Formula	(CH3)4N(CH3CO2)3BH	[3]
Purity	Typically ≥95%	

Key Applications in Organic Synthesis

Tetramethylammonium triacetoxyborohydride is predominantly used in two key synthetic transformations: the Evans-Saksena reduction and reductive amination.

The Evans-Saksena Reduction: Diastereoselective Synthesis of anti-1,3-Diols

The Evans-Saksena reduction is a highly diastereoselective method for the reduction of β -hydroxy ketones to yield anti-1,3-diols.[2][4] This transformation is particularly significant in natural product synthesis, where the stereocontrolled formation of polyol chains is often a critical challenge.

The high diastereoselectivity of the reaction is achieved through an intramolecular hydride delivery mechanism. The reaction is thought to proceed via a six-membered ring transition state, where the boron reagent coordinates to the hydroxyl group of the substrate, directing the hydride to the carbonyl face opposite to the existing hydroxyl group.[2]

Mechanism of the Evans-Saksena Reduction.

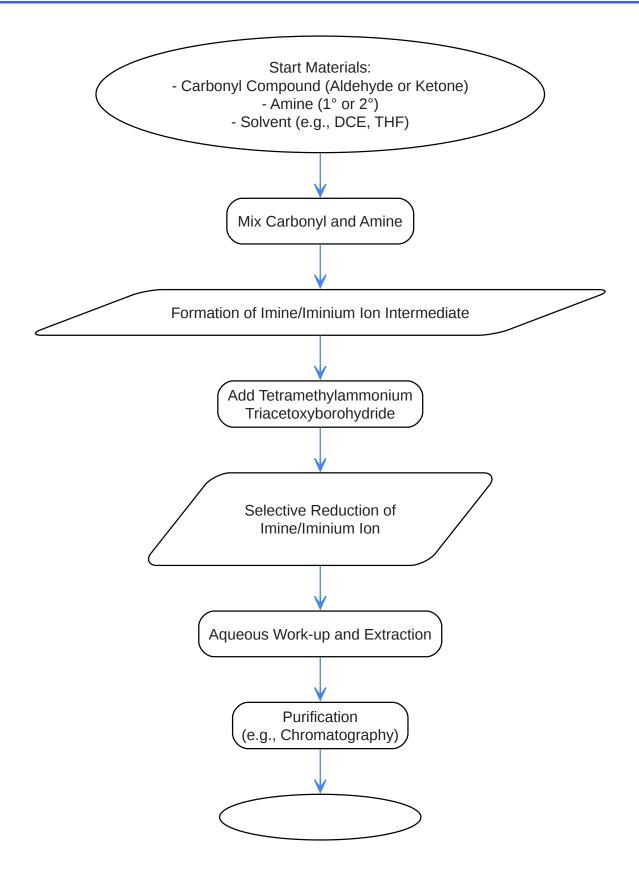


Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds and ammonia, primary amines, or secondary amines. **Tetramethylammonium triacetoxyborohydride** is an excellent reagent for this transformation due to its mildness and tolerance of a wide range of functional groups.[5][6] It selectively reduces the intermediate iminium ion in the presence of the starting carbonyl compound.[7]

The reaction can often be performed as a one-pot procedure, where the carbonyl compound, amine, and reducing agent are mixed together. The reaction proceeds through the initial formation of a carbinolamine, which then dehydrates to an imine or iminium ion, followed by reduction.





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General workflow for one-pot reductive amination.



Experimental Protocols

The following are representative experimental protocols for the key applications of **tetramethylammonium triacetoxyborohydride**.

Protocol for Evans-Saksena Reduction of a β-Hydroxy Ketone

This protocol is adapted from the work of Evans and co-workers.

Materials:

- β-Hydroxy ketone
- Tetramethylammonium triacetoxyborohydride
- · Acetic acid
- Acetonitrile
- Saturated agueous sodium bicarbonate solution
- Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
- · Dichloromethane or Ethyl acetate
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of the β-hydroxy ketone (1.0 equiv) in a 1:1 mixture of acetonitrile and acetic
 acid (at a typical concentration of 0.1 M) at room temperature is added
 tetramethylammonium triacetoxyborohydride (1.5 equiv).
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-24 hours).



- The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
- The mixture is then diluted with saturated aqueous sodium potassium tartrate solution and stirred vigorously for 1 hour.
- The aqueous layer is extracted three times with dichloromethane or ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired anti-1,3-diol.

Protocol for Reductive Amination of a Ketone with a Primary Amine

This protocol is a general procedure based on established methods.[6]

Materials:

- Ketone
- Primary amine
- Tetramethylammonium triacetoxyborohydride
- 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate solution
- Dichloromethane
- Anhydrous sodium sulfate
- Silica gel for column chromatography



Procedure:

- To a stirred solution of the ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv) in 1,2-dichloroethane (DCE) (at a typical concentration of 0.2-0.5 M) is added tetramethylammonium triacetoxyborohydride (1.5 equiv) in one portion at room temperature. For less reactive substrates, a catalytic amount of acetic acid (0.1-1.0 equiv) can be added.
- The reaction mixture is stirred at room temperature until the reaction is complete as indicated by TLC or LC-MS analysis (typically 1-12 hours).
- The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
- The layers are separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The residue is purified by flash column chromatography on silica gel to yield the desired secondary amine.

Role in Drug Development and Natural Product Synthesis

Tetramethylammonium triacetoxyborohydride is not known to have direct biological activity or involvement in signaling pathways. Its significance in drug development and medicinal chemistry lies in its role as a key reagent in the synthesis of complex, biologically active molecules. For instance, it has been employed in the total synthesis of bryostatins, a class of marine natural products with potent anticancer activity.[2] The stereocontrolled synthesis of the polyol fragments of these molecules is facilitated by the Evans-Saksena reduction. Similarly, its utility in reductive amination is critical for the introduction of amine functionalities, which are prevalent in a vast number of pharmaceuticals.

Safety and Handling

Tetramethylammonium triacetoxyborohydride is a water-reactive solid and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is harmful if swallowed or



inhaled and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Reactions should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Tetramethylammonium triacetoxyborohydride is a powerful and selective reducing agent with significant applications in organic synthesis. Its ability to effect stereocontrolled reductions of β -hydroxy ketones and its utility in the reductive amination of a wide range of substrates make it an indispensable tool for chemists. The detailed protocols provided in this guide are intended to facilitate its effective use in the laboratory, enabling the synthesis of complex molecules for research and development in the pharmaceutical and chemical industries.

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